molecular formula C9H17ClN4 B12350842 1-methyl-3-piperidin-1-yl-1H-pyrazol-4-amine CAS No. 1431964-27-0

1-methyl-3-piperidin-1-yl-1H-pyrazol-4-amine

Cat. No.: B12350842
CAS No.: 1431964-27-0
M. Wt: 216.71 g/mol
InChI Key: PBSPVWQRCSKWIC-UHFFFAOYSA-N
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Description

1-methyl-3-piperidin-1-yl-1H-pyrazol-4-amine is a heterocyclic compound with the molecular formula C9H16N4 It is a derivative of pyrazole and piperidine, which are both important scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-piperidin-1-yl-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with piperidine under suitable conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-piperidin-1-yl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-methyl-3-piperidin-1-yl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-methyl-3-piperidin-1-yl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-3-piperidin-1-yl-1H-pyrazol-4-amine is unique due to the combination of the pyrazole and piperidine rings, which imparts distinct chemical and biological properties.

Properties

CAS No.

1431964-27-0

Molecular Formula

C9H17ClN4

Molecular Weight

216.71 g/mol

IUPAC Name

1-methyl-3-piperidin-1-ylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C9H16N4.ClH/c1-12-7-8(10)9(11-12)13-5-3-2-4-6-13;/h7H,2-6,10H2,1H3;1H

InChI Key

PBSPVWQRCSKWIC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)N2CCCCC2)N.Cl

Origin of Product

United States

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